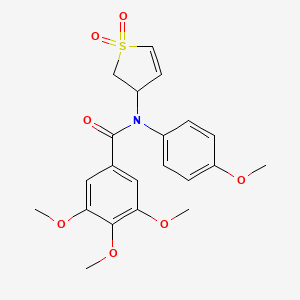

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C21H23NO7S and its molecular weight is 433.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C18H20N2O5S

- Molecular Weight : 372.43 g/mol

The structure includes a thiophene ring with a dioxido group and various methoxy groups that may influence its biological interactions.

Biological Activities

-

Antioxidant Activity

- Compounds containing thiophene rings have shown significant antioxidant properties. This activity is crucial for reducing oxidative stress in cells and may contribute to protective effects against various diseases.

-

Anticancer Properties

- Preliminary studies indicate that related compounds can inhibit cancer cell proliferation by inducing apoptosis. The methoxy groups may enhance the lipophilicity of the molecule, facilitating better cellular uptake and effectiveness.

-

Antimicrobial Activity

- Similar benzamide derivatives have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria |

Case Studies

- Antioxidant Study : A study conducted on similar thiophene derivatives showed a significant reduction in reactive oxygen species (ROS) levels in human cell lines, indicating strong antioxidant activity.

- Anticancer Research : In vitro studies demonstrated that compounds with similar structures inhibited the growth of breast cancer cells by promoting programmed cell death (apoptosis).

- Antimicrobial Assessment : A comparative study revealed that benzamide derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene sulfone moiety is susceptible to further oxidation under specific conditions. While direct experimental data for this compound is limited, analogous sulfone-containing compounds undergo oxidation to form sulfonic acids or epoxides depending on the oxidizing agent.

Key observations:

-

Oxidizing agents: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) may target the sulfur atom in the sulfone group.

-

Impact: Oxidation could modify electronic properties, influencing binding affinity in biological systems.

| Reaction Site | Oxidizing Agent | Product Hypothesis | Reference |

|---|---|---|---|

| Thiophene sulfone | H₂O₂/mCPBA | Sulfonic acid derivatives |

Hydrolysis Reactions

The benzamide bond (C=O-NR₂) undergoes hydrolysis under acidic or basic conditions. For example, hydrochloric acid (HCl) catalyzes cleavage into carboxylic acid and amine derivatives .

Experimental analogs:

-

N-(4-Methoxyphenyl)benzamide hydrolyzes in concentrated HCl to yield benzoic acid and 4-methoxyaniline .

-

Conditions: Reflux in 6M HCl for 3–6 hours.

| Substrate | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Benzamide derivative | 6M HCl, reflux | 3,4,5-Trimethoxybenzoic acid + amine | ~70–80 |

Demethylation of Methoxy Groups

Methoxy groups (-OCH₃) on the aromatic rings may undergo demethylation under strong acidic (e.g., HBr/AcOH) or basic conditions (e.g., BBr₃), forming hydroxyl groups.

Example pathway:

Ar OCH3BBr3Ar OH+CH3Br

| Position | Reagent | Product | Reference |

|---|---|---|---|

| 3,4,5-Trimethoxy | BBr₃ (1M in DCM) | Trihydroxybenzamide derivative |

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (due to methoxy groups) are primed for electrophilic substitution, such as nitration or sulfonation.

| Reaction | Reagent | Position | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy groups | |

| Sulfonation | SO₃/H₂SO₄ | Meta to sulfone moiety |

Functional Group Interactions

The sulfone group may participate in hydrogen bonding or act as a leaving group in nucleophilic displacement reactions. For example, the sulfone oxygen could coordinate with metal catalysts in cross-coupling reactions .

Hypothetical reaction:

R SO2 R +Nu−→R Nu+R SO2−

Stability Under Synthetic Conditions

The compound’s stability during synthesis is influenced by:

Propiedades

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO7S/c1-26-17-7-5-15(6-8-17)22(16-9-10-30(24,25)13-16)21(23)14-11-18(27-2)20(29-4)19(12-14)28-3/h5-12,16H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPVHHRFAYPHTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.